2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE
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Overview
Description
2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a benzamide core with a morpholinosulfonyl group and a phenethyl substituent, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzoyl chloride derivative. This intermediate is then reacted with morpholine to introduce the morpholinosulfonyl group. The final step involves coupling the resulting intermediate with phenethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzoyl and phenethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **2-[4-(MORPHOLINE-4-SULFONYL)BENZAMIDO]-N-(2-PHENYLETHYL)BENZAMIDE
- **N-(4-Morpholinosulfonylphenyl)-2-phenylethylamine
- **4-(Morpholinosulfonyl)benzoyl chloride
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholinosulfonyl group enhances its solubility and stability, while the phenethyl substituent provides additional sites for chemical modification and interaction with biological targets.
This compound’s versatility and unique properties make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C26H27N3O5S |
---|---|
Molecular Weight |
493.6g/mol |
IUPAC Name |
2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C26H27N3O5S/c30-25(21-10-12-22(13-11-21)35(32,33)29-16-18-34-19-17-29)28-24-9-5-4-8-23(24)26(31)27-15-14-20-6-2-1-3-7-20/h1-13H,14-19H2,(H,27,31)(H,28,30) |
InChI Key |
SFTOGQUTBHVITE-UHFFFAOYSA-N |
SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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